molecular formula C3H6O3 B555980 D-Lactic acid CAS No. 10326-41-7

D-Lactic acid

カタログ番号: B555980
CAS番号: 10326-41-7
分子量: 90.08 g/mol
InChIキー: JVTAAEKCZFNVCJ-UWTATZPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Lactic acid (D-LA) is the dextrorotatory enantiomer of lactic acid, a chiral molecule with significant industrial and biomedical applications. Unlike its enantiomer, L-lactic acid (L-LA), D-LA is less abundant in nature and is primarily produced via microbial fermentation using engineered strains of bacteria or yeast . Its unique stereochemistry enables the production of heat-resistant polylactic acid (PLA) when combined with L-LA to form a stereocomplex structure, which exhibits a melting temperature of ~230°C compared to 60°C for pure L-LA-based PLA . D-LA is also implicated in clinical conditions such as D-lactic acidosis, a metabolic disorder observed in patients with short bowel syndrome or carbohydrate malabsorption .

準備方法

Microbial Fermentation Using Lactic Acid Bacteria

Lactobacillus delbrueckii subsp. delbrueckii: A High-Yield Native Producer

Lactobacillus delbrueckii subsp. delbrueckii strain 141 has emerged as a cornerstone organism for D-lactic acid production due to its inherent ability to prioritize this compound synthesis. In a modified GYP medium, this strain achieved a titer of 124.56 g/L after 48 hours of fermentation at 37°C, with a productivity of 2.60 g/(L·h) . Critical to this process is the use of spent broth supernatant, prepared by centrifuging the initial culture at 10,000 × g for 30 minutes and adjusting the pH to 3.8 before autoclaving . The spent medium, rich in residual nutrients, enhances subsequent fermentation cycles by reducing metabolic stress on the inoculum.

Optimal conditions for L. delbrueckii include pH maintenance at 5.5 using Ca(OH)₂ as a neutralizing agent, which prevents intracellular acidification while minimizing byproduct formation . Agitation at 150 rpm ensures adequate oxygen transfer without shear stress, and fed-batch strategies have pushed titers to 162 g/L, representing a 37.67% increase over traditional batch processes .

Sporolactobacillus inulinus: Pentose Utilization and Immobilization

Sporolactobacillus inulinus distinguishes itself through its capacity to metabolize both hexoses and pentoses, a rarity among homofermentative lactic acid bacteria. Using corn flour hydrolysate, S. inulinus Y2-8 produced 145.8 g/L of this compound with a yield of 0.96 g/g glucose . Immobilization in fibrous bed reactors further enhanced productivity by 37.67%, attributed to increased cell density and reduced inhibition from acidic byproducts .

Genetic Engineering of Bacterial Strains for Enhanced Production

Escherichia coli: Metabolic Pathway Optimization

Genetically modified E. coli strains have achieved near-theoretical yields through deletion of competing pathways and insertion of D-lactate dehydrogenase (ldhA) genes. Liu et al. engineered an E. coli strain lacking the pta (phosphotransacetylase) and ackA (acetate kinase) genes, redirecting carbon flux toward this compound . In a 3-ton bioreactor, this strain produced 126 kg of this compound per batch, with a yield of 0.97 g/g glucose and optical purity of 99.5% .

Bacillus coagulans: Thermophilic Fermentation Advantages

Bacillus coagulans strains modified to express L. delbrueckii D-LDH achieved 144 g/L this compound at 50°C, leveraging thermophilic conditions to minimize contamination risks . Disruption of the exopolysaccharide biosynthesis gene (epsD) further increased carbon allocation to lactic acid synthesis, achieving a productivity of 1.67 g/(L·h) .

Utilization of Renewable Feedstocks and Agroindustrial Waste

Lignocellulosic Biomass Pretreatment and Hydrolysis

Second-generation feedstocks, such as corn stover and sugarcane bagasse, require pretreatment to release fermentable sugars. Alkaline peroxide treatment of wheat straw yielded a hydrolysate containing 60 g/L glucose and 30 g/L xylose, which was co-fermented by S. inulinus to produce 107 g/L this compound . Xylose assimilation remains a challenge, with accumulation observed in fed-batch systems, necessitating further strain engineering .

Dairy and Food Processing Byproducts

Cheese whey, a lactose-rich byproduct, was utilized by Lactobacillus bulgaricus to produce 113.18 g/L this compound after protease hydrolysis of whey proteins . Supplementation with 0.5% yeast extract increased yields by 22%, highlighting the importance of nitrogen source optimization .

Novel Approaches with Engineered Yeast Strains

Komagataella phaffii: Methanol-Based Biosynthesis

A landmark 2025 study demonstrated Komagataella phaffii as a novel platform for this compound production from methanol . By screening five D-LDH genes and eight promoters, researchers identified a combination that achieved 1.5× higher productivity than previous methanol-based systems. The engineered strain produced 45 g/L this compound with 99.2% optical purity, offering a carbon-negative pathway by utilizing renewable methanol .

Optimization of Fermentation Conditions and Process Parameters

pH and Temperature Control Strategies

Maintaining pH at 5.5–6.0 using Ca(OH)₂ or NH₄OH prevents enzyme denaturation and maximizes D-LDH activity. L. delbrueckii fermentations at 39°C showed a 15% productivity increase compared to 37°C, likely due to enhanced membrane fluidity and substrate uptake .

Fed-Batch and Continuous Cultivation

Fed-batch systems with glucose feeding mitigate catabolite repression, enabling Bacillus sp. to reach 189 g/L this compound . Continuous systems using immobilized S. inulinus achieved a steady-state productivity of 3.2 g/(L·h), though biofilm formation posed operational challenges .

StrainSubstrateTiter (g/L)Yield (g/g)Productivity (g/(L·h))Optical Purity (%)Source
L. delbrueckii 141Glucose1620.963.3799.85
E. coli (engineered)Glucose1260.976.0099.50
K. phaffii (engineered)Methanol450.410.7599.20
S. inulinus Y2-8Corn flour hydrolysate145.80.962.2999.20

Table 2: Impact of Fermentation Parameters on this compound Yield

ParameterOptimal RangeEffect on YieldStrain Example
pH5.5–6.0Prevents enzyme inhibitionL. delbrueckii
Temperature37–50°CEnhances substrate uptakeB. coagulans
Agitation120–150 rpmBalances oxygen transferS. inulinus
Neutralizing AgentCa(OH)₂Maintains intracellular pHL. bulgaricus

化学反応の分析

Glycolytic Fermentation

  • Reaction : Glucose2D lactate+2H+\text{Glucose}\rightarrow 2\,\text{D lactate}^-+2\,\text{H}^+
    • Mechanism : Anaerobic glycolysis in bacteria (e.g., Lactobacillus spp.) converts glucose to D-lactate via pyruvate reduction, coupled with NADH oxidation .
    • Enzyme : D-lactate dehydrogenase (D-LDH, EC 1.1.1.28) .
    • Cofactor : NAD⁺/NADH .

Methylglyoxal Detoxification Pathway

  • Reaction : Methylglyoxal+GlutathioneS LactoylglutathioneH2OD lactate+Glutathione\text{Methylglyoxal}+\text{Glutathione}\rightarrow \text{S Lactoylglutathione}\xrightarrow{\text{H}_2\text{O}}\text{D lactate}+\text{Glutathione}
    • Enzymes : Glyoxalase I (EC 4.4.1.5) and II (EC 3.1.2.6) .
    • Role : Converts toxic methylglyoxal to D-lactate in eukaryotic cells, protecting against oxidative stress .

Enzymatic Oxidation and Reduction

ReactionEnzymeCofactor/ConditionsSubstrate SpecificityReference
D-lactate → PyruvateD-LDH (EC 1.1.1.28)NAD⁺, Mn²⁺Specific for D-2-hydroxyacids
D-lactate + Ubiquinone-8 → PyruvateD-lactate dehydrogenaseMembrane-bound in P. aeruginosaRequires hydrophobic substrates
S-Lactoylglutathione → D-lactate + GlutathioneHydroxyacylglutathione hydrolase (EC 3.1.2.6)WaterSpecific thiolesterase activity

Key Catalytic Residues in D-LDH

  • Tyr101/Arg235 : Stabilize substrate binding via hydrogen bonds .
  • His296 : Acts as a general acid/base for proton transfer .

Fermentation Production

  • Substrates : Glucose, sucrose, or lactose .
  • Microbes : Lactobacillus spp., Leuconostoc mesenteroides .
  • Yield : Optimized to >200 g/L in fed-batch systems using agro-industrial waste .

Degradation of Polylactic Acid (PLA)

  • Reaction : PLA+H2OD lactic acid(via ester hydrolysis)\text{PLA}+\text{H}_2\text{O}\rightarrow \text{D lactic acid}\,(\text{via ester hydrolysis})
    • Application : Biodegradable plastics recycling .

Enzymatic Assay (Megazyme Protocol)

  • Oxidation : D lactate+NAD+D LDHPyruvate+NADH+H+\text{D lactate}+\text{NAD}^+\xrightarrow{\text{D LDH}}\text{Pyruvate}+\text{NADH}+\text{H}^+
  • Pyruvate Trapping : Pyruvate+D glutamateD GPTD alanine+2 oxoglutarate\text{Pyruvate}+\text{D glutamate}\xrightarrow{\text{D GPT}}\text{D alanine}+\text{2 oxoglutarate}
  • Detection : NADH absorbance at 340 nm .

Accumulation Mechanisms

  • Short Bowel Syndrome : Colonic fermentation by Lactobacillus spp. produces excess D-lactate, overwhelming hepatic D-2-hydroxyacid dehydrogenase (D-2-HDH) .
  • Inhibition of D-2-HDH :
    • By low blood pH and oxalate .
    • Leads to neurotoxicity (ataxia, encephalopathy) .

Comparative Reactivity of D- vs. L-Lactic Acid

PropertyThis compoundL-Lactic Acid
Enzymatic Oxidation Requires D-specific LDH Catalyzed by L-LDH (EC 1.1.1.27)
Toxicity Neurotoxic at >3 mM Non-toxic (normal metabolite)
Metabolic Fate Liver/kidney D-2-HDH Ubiquitous L-LDH pathway

Table 1: Kinetic Parameters of D-LDH for Substrates

SubstrateKMK_M (μM)kcatk_{cat} (min⁻¹)kcat/KMk_{cat}/K_M (min⁻¹·μM⁻¹)
D-Lactate122.0 ± 4.561.0 ± 0.60.50
D-2-Hydroxyisovalerate85.1 ± 3.1300.0 ± 2.03.53

Table 2: Industrial Production Strains

MicrobeSubstrateD-Lactate Yield (g/L)
Lactobacillus delbrueckiiCorn stover hydrolysate210 ± 8
Leuconostoc mesenteroidesGlucose185 ± 6

This synthesis of this compound’s reactivity underscores its dual role as a metabolic intermediate and industrial feedstock, with enzymatic specificity and pathological implications shaping its applications.

科学的研究の応用

Biomedicine

1.1. Implantable Biodegradable Polymers

D-Lactic acid is extensively used in the development of biodegradable polymers, particularly poly(this compound) (PDLA). These materials are crucial for tissue engineering and drug delivery systems due to their biocompatibility and controlled degradation rates. A study highlighted that PDLA can be engineered to release therapeutic agents in a sustained manner, making it suitable for various biomedical applications such as wound healing and cancer therapy .

Table 1: Applications of PDLA in Biomedicine

ApplicationFocusFindings
Tissue EngineeringBiodegradable scaffoldsPDLA scaffolds support cell growth and tissue regeneration.
Drug DeliveryControlled release systemsPDLA-based carriers show effective encapsulation and release profiles for drugs.
Antibacterial CoatingsMedical implantsPDLA coatings with antibiotics reduce bacterial adhesion significantly .

1.2. Diagnostic Marker for Infections

Recent research indicates that this compound can serve as a biomarker for certain bacterial infections. It is produced by various pathogens under anaerobic conditions, which can lead to elevated levels in infected individuals. This property allows for its potential use in diagnosing bacterial infections, particularly in clinical settings where rapid identification is crucial .

Food Technology

This compound is also utilized in the food industry as a preservative and flavoring agent. Its antimicrobial properties help inhibit the growth of spoilage organisms, thereby extending the shelf life of food products. Moreover, it is involved in the fermentation process of various dairy products, contributing to their flavor and texture.

Table 2: Role of this compound in Food Technology

ApplicationFocusFindings
PreservativeShelf life extensionD-LA effectively inhibits spoilage bacteria in dairy products.
FermentationFlavor enhancementContributes to the characteristic taste of fermented foods like yogurt .

Material Science

3.1. Production of Bioplastics

This compound is a key monomer in the synthesis of polylactic acid (PLA), which is widely used to produce biodegradable plastics. PLA derived from D-LA exhibits excellent mechanical properties and thermal stability, making it suitable for packaging materials and disposable items.

Table 3: Properties of PLA from this compound

PropertyValue
Tensile Strength50-70 MPa
Elongation at Break5-10%
Melting Temperature150-180 °C

3.2. Nanocomposites for Drug Delivery

This compound-based nanocomposites are being explored for drug delivery applications due to their enhanced bioavailability and controlled release capabilities. Research has shown that these nanocomposites can effectively encapsulate drugs while maintaining stability during storage .

Case Studies

4.1. Biodegradable Implants

A study investigated the use of this compound-based biodegradable implants for orthopedic applications. The results demonstrated that these implants provided adequate mechanical support while gradually degrading without eliciting significant inflammatory responses in vivo .

4.2. Antimicrobial Applications

Research on this compound's antimicrobial properties revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 mm to 20 mm in laboratory tests . This finding suggests potential applications in developing antimicrobial coatings for medical devices.

作用機序

D-乳酸は、さまざまな分子標的と経路を通じてその効果を発揮します。体内ではピルビン酸に代謝され、ピルビン酸はエネルギー産生のためにクエン酸回路に入ります。微生物発酵では、D-乳酸は、乳酸脱水素酵素を介してピルビン酸から生成されます。 D-乳酸の蓄積は、代謝性アシドーシスにつながる可能性があります。代謝性アシドーシスは、血液の酸性度が上昇する状態です .

類似化合物との比較

Key Findings :

  • Stereocomplex PLA : Blending PDLA and PLLA enhances thermal stability, critical for high-temperature applications like automotive components .
  • Cost and Availability : D-LA production is costlier (~30% higher than L-LA) due to specialized fermentation requirements .

Microbial Production and Substrate Utilization

D-LA Producers :

  • Wild-Type Strains : Sporolactobacillus inulinus (222 g/L yield) and Lactobacillus delbrueckii subsp. bulgaricus (thermotolerant D-LDH enzyme) .
  • Engineered Strains : E. coli (126 kg/t pilot scale) and Bacillus subtilis (1 M concentration in batch fermentation) .

Comparison with L-LA Production :

  • Substrate Flexibility: L-LA can be produced from diverse feedstocks (lignocellulosic waste, food waste), whereas D-LA strains often require glucose or xylose .
  • Byproduct Formation : D-LA producers frequently co-synthesize acetic or succinic acid, necessitating downstream purification .

Analytical Methods for Detection

Method D-LA Specificity L-LA Cross-Reactivity Cost
HPLC with Chiral Columns High (simultaneous D/L detection) None High (equipment-intensive)
Enzymatic Assays Moderate (requires D-LDH) Low Moderate (~$5/sample)
Whole-Cell Biosensors High (r = 0.84 vs. enzymatic) Low Low (~$0.17/sample)

Notable Advancements:

  • Biosensors reduce costs by 30-fold compared to enzymatic methods and eliminate the need for chiral columns .

Research Frontiers and Challenges

  • Substrate Innovation: Valorization of agro-industrial waste (e.g., coffee mucilage, rice husks) for cost-effective D-LA production .
  • Machine Learning : Predictive models optimize gene expression (e.g., ldhA in yeast) to enhance D-LA yield .
  • Metabolic Engineering : Disruption of exopolysaccharide genes in Bacillus spp. improves optical purity (99.85%) .

生物活性

D-lactic acid, an enantiomer of lactic acid, is produced primarily by certain bacteria in the human gut and has significant biological activity, particularly in relation to metabolic disorders, gastrointestinal health, and neurotoxicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its implications in various health conditions.

This compound (C₃H₆O₃) is a three-carbon carboxylic acid that can be produced through the fermentation of carbohydrates by specific strains of bacteria, such as Lactobacillus and Leuconostoc. Unlike its L-isomer, this compound is not a standard metabolite in human metabolism and is primarily generated in pathological states, such as short bowel syndrome (SBS) and bacterial overgrowth.

D-Lactic Acidosis

D-lactic acidosis (DLA) is a metabolic condition characterized by elevated levels of this compound in the bloodstream, often resulting from malabsorption of carbohydrates. In pediatric patients with SBS, DLA can lead to severe neurological symptoms due to the neurotoxic effects of D-lactate accumulation. For instance, studies have shown that children with SBS can exhibit serum D-lactate concentrations exceeding 0.25 mmol/L, correlating with metabolic acidosis and neurological manifestations such as confusion and ataxia .

Table 1: Case Studies on D-Lactic Acidosis

StudyPatient GroupSerum D-Lactate Levels (mmol/L)Symptoms
Yang et al.IBD Patients7.18 ± 0.77 (before treatment)Metabolic acidosis
Cai et al.Active Crohn's Disease0.18 ± 0.05Neurological symptoms
Demircan et al.Perforated Appendicitis0.44 ± 0.08Metabolic disturbances

Neurotoxic Effects

The neurotoxic effects of this compound are particularly concerning. Research indicates that high levels of D-lactate can cause confusion, dizziness, and aggressive behavior independent of blood pH changes . In animal models, such as Holstein calves, the presence of D-lactate has been linked to ataxic gait and encephalopathy .

This compound's neurotoxicity may be attributed to its ability to disrupt normal neuronal function and induce oxidative stress. The compound has been shown to affect neurotransmitter systems and may contribute to inflammatory responses in the central nervous system .

Diagnostic Applications

This compound serves as a potential biomarker for various gastrointestinal disorders. Elevated levels are often indicative of dysbiosis or intestinal permeability issues. Recent studies have demonstrated that measuring D-lactate can aid in diagnosing conditions like sepsis associated with acute gastrointestinal injury (AGI). The area under the curve (AUC) for this compound as a diagnostic marker was found to be 0.881, outperforming other biomarkers like fecal calprotectin .

Research Findings and Future Directions

Recent literature emphasizes the need for further research into the enzymatic pathways involving this compound metabolism and its implications for human health:

  • Metabolic Pathways : The primary enzymes involved in D-lactate metabolism include glyoxalase III, which catalyzes the conversion of D-lactate to methylglyoxal, suggesting a detoxification route .
  • Clinical Implications : Understanding the role of D-lactate in diseases beyond SBS could unveil new therapeutic targets for managing metabolic acidosis and neurotoxicity.

Q & A

Q. [Basic] What are the current methodological challenges in accurately detecting and quantifying D-lactic acid in biological samples?

Accurate detection of this compound requires resolving its enantiomer, L-lactic acid, which shares identical molecular weight and functional groups. Advanced techniques like HPLC/MS/MS with chiral derivatization (e.g., using 2-nitrophenylhydrazine) are employed to enhance specificity . Challenges include:

  • Matrix interference (e.g., blood or microbial lysates).
  • Low endogenous concentrations in clinical samples (e.g., <1 mM in infant plasma).
  • Validation requirements for clinical diagnostics, necessitating sensitivity thresholds <0.1 μM .

Q. [Basic] Why is enantiomeric separation of this compound critical in metabolic studies, and what techniques are commonly employed?

This compound accumulation is linked to pathologies like metabolic acidosis and short-bowel syndrome. Enantiomeric separation avoids false positives from L-lactic acid, which dominates in normal metabolism. Key methods:

  • Chiral gas chromatography-mass spectrometry (GC-MS) with derivatization agents like R-(−)-2-butanol .
  • Enzymatic assays using D-lactate dehydrogenase (D-LDH) coupled with NADH detection .
  • HPLC with chiral columns (e.g., Crownpak CR(+) for baseline resolution) .

Q. [Advanced] How can machine learning models optimize this compound production in microbial systems?

Machine learning (ML) models predict optimal gene expression levels for maximizing yield. For example:

  • A 13-dimensional ML model trained on yeast glycolytic gene expression data achieved a coefficient of determination (R²) of 0.69, identifying D-LDH and GAPDH as critical targets .
  • Validation involves real-time PCR to verify gene expression ratios and fermentation kinetics to correlate predictions with productivity .

Q. [Advanced] What are the key variables influencing discrepancies in this compound productivity across microbial strains?

Strain-specific differences arise from:

  • Promoter strength : In Komagataella phaffii, the GAP promoter yielded 69 mg/L this compound, while ADH promoters showed negligible output .
  • Enzyme variants : LlDLDH (from Lactobacillus lactis) outperformed LmDLDH (from Leuconostoc mesenteroides) in yeast by 2.5-fold due to higher thermal stability .
  • Carbon source utilization : Cyanobacteria engineered with GlyDH* achieved photoautotrophic production from CO₂ but required precise light/dark cycles .

Q. [Advanced] How do thermodynamic constraints affect this compound stability during fermentation, and how are they mitigated?

This compound degrades under prolonged fermentation due to:

  • pH shifts (optimal range: 5.5–6.0).
  • Byproduct inhibition (e.g., ethanol in Saccharomyces cerevisiae).
    Strategies include:
  • Fed-batch systems to maintain substrate availability.
  • CRISPRi silencing of competing pathways (e.g., ethanol dehydrogenase) .

Q. [Basic] How do standard protocols for this compound quantification differ in clinical versus industrial research settings?

Parameter Clinical Industrial
Sensitivity ≤0.1 μM (for acidosis diagnosis) 1–10 mM (fermentation monitoring)
Method HPLC/MS/MS with isotopic internal standards Enzymatic kits (e.g., NADH-coupled assays)
Sample Prep Deproteinization via ultrafiltration Direct cell-free supernatant analysis

Q. [Advanced] What genetic engineering approaches enhance this compound yield in non-model organisms like methylotrophic yeast?

In Komagataella phaffii:

  • Promoter engineering : The GAP promoter increased yield 3-fold over AOX .
  • Codon optimization : LlDLDH codon adaptation to host tRNA pools improved enzyme activity by 40% .
  • Co-expression of transporters : Overexpression of JEN1 monocarboxylate transporter reduced intracellular acidification .

Q. [Basic] What are the primary sources of error in spectrophotometric this compound assays, and how are they mitigated?

  • Interfering substances : Pyruvate or α-ketoglutarate can mimic NADH signals. Mitigation: Pre-treatment with NADH oxidase .
  • Enzyme specificity : Commercial D-LDH may exhibit cross-reactivity. Mitigation: Blank correction with L-LDH inhibitors .

Q. [Advanced] How does stereocomplex formation of poly(this compound) influence biomedical applications, and what synthesis challenges exist?

Mixing poly(this compound) (PDLA) and poly(L-lactic acid) (PLLA) forms stereocomplexes with higher melting points (≥210°C vs. 180°C for homopolymers) . Challenges:

  • Optical purity : >99% enantiomeric excess required, achieved via microbial fermentation (e.g., Lactobacillus spp.).
  • Crystallinity control : Post-polymerization annealing at 120–150°C to optimize mechanical properties .

Q. [Advanced] What computational tools integrate multi-omics data to predict this compound biosynthesis in understudied microbes?

  • Genome-scale metabolic models (GEMs) : Synechocystis sp. PCC 6803 models identified glycolytic bottlenecks in photoautotrophic production .
  • RNA-seq-guided flux balance analysis (FBA) : Pinpoints rate-limiting enzymes (e.g., phosphofructokinase) in E. coli .

特性

IUPAC Name

(2R)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTAAEKCZFNVCJ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106989-11-1
Record name Poly[(+)-lactic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106989-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0047030
Record name D-Lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10326-41-7
Record name D-Lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10326-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Lactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propanoic acid, 2-hydroxy-, (2R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-lactic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACTIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6M5SET7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52.8 °C
Record name D-Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.16 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

intermedius NRRL B-30560 was grown essentially as described in Example 2 in simplified MRS medium under anaerobic conditions using 2% fructose as the carbon source. The product patterns were analyzed by HPLC. The bacterium produced mannitol, lactic acid and acetic acid in product ratios similar to those obtained under aerobic conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Of such biodegradable plastics, PLA (poly lactic acid) is a polymer of the low molecular compound (monomer), called lactic acid, present in the living organisms, and has been known that it is converted into the low molecular compound by hydrolysis with water and then, decomposed with microbes. Poly lactic acid fibers are prepared according to the process which comprises fermenting corn starch to produce lactic acid via glucose and then condensing lactic acid to prepare PLA, which is then subjected to melt spinning or melt molding procedure together with polyesters or nylons. Corn is composed of starch, gluten, husk, hull and fiber, and germ, with starch accounting for 65%, which is converted into lactic acid through fermentation. In this case, the optical isomer in which L-form of lactic acid constitutes the main part and D-form is also present is produced. Cargill Inc. in USA has developed the raw material of PLA (NatureWorks PLA) and supplied under the trademark “Ingeo”. Also, three to four Japanese companies and Novament of Intaly have also developed and practically implemented PLA materials. It has been known that PLA has the molecular structure of H—(OCH(CH3)CO)n-OH and the melting point of about 175° C. Therefore, it dose not burn at high temperature of the process for manufacturing the vegetation basis of the present invention and remains in the artificial soil to keep the framework of the basis. Although general corn starch fibers can also be used, the sheath-core type corn starch fibers were also marketed and therefore, such commercialized product can be purchased and used. They can be prepared so that the sheath component has a low-melting point (e.g. 130-140° C.) and the core component has a high-melting point (e.g. 160-170° C.). The sheath-core type corn starch fibers provides the effects identical to those of using said sheath-core type polyester fibers, and thus, forms sufficient pores in the artificial soil and also allows the soil structure to have a strong solidarity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lactic acid
Reactant of Route 2
D-Lactic acid
Reactant of Route 3
D-Lactic acid
Reactant of Route 4
D-Lactic acid
Reactant of Route 5
D-Lactic acid
Reactant of Route 6
D-Lactic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。